C35H48ClN3O10S

Maytansinoid Cytotoxicity ADC Payload

Procure Mertansine (DM1), the clinically validated, non-cleavable ADC payload. Its terminal thiol group enables stable, non-cleavable thioether conjugation (SMCC), providing superior pharmacokinetic stability and minimized off-target toxicity compared to cleavable DM4 conjugates. The well-characterized sub-nanomolar potency and p53-independent activity make it the definitive reference standard for benchmarking next-generation maytansinoid payloads. Ideal for HER2-targeted and TP53-mutant tumor models.

Molecular Formula C35H48ClN3O10S
Molecular Weight 738.3 g/mol
CAS No. 139504-50-0
Cat. No. B1676302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC35H48ClN3O10S
CAS139504-50-0
SynonymsDM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine
Molecular FormulaC35H48ClN3O10S
Molecular Weight738.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1
InChIKeyANZJBCHSOXCCRQ-HXMKWQNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mertansine (DM1, CAS 139504-50-0) – Maytansinoid ADC Payload for Microtubule-Targeted Anticancer Conjugates


Mertansine (DM1) is a semisynthetic maytansinoid derived from the ansa macrolide maytansine, a potent microtubule-destabilizing agent originally isolated from *Maytenus* species. The compound is characterized by the molecular formula C35H48ClN3O10S and a molecular weight of 738.29 g/mol [1]. Mertansine functions as a tubulin polymerization inhibitor, binding to the maytansine site on β-tubulin to induce mitotic arrest and apoptosis at sub-nanomolar concentrations . It is primarily utilized as the cytotoxic payload in antibody-drug conjugates (ADCs), such as trastuzumab emtansine (T-DM1), where its terminal thiol group enables stable conjugation via non-cleavable thioether (SMCC) or cleavable disulfide linkers [2].

Mertansine (DM1) – Why In-Class Maytansinoids Are Not Functionally Interchangeable


Although DM1 and DM4 are both maytansinoid tubulin inhibitors with identical binding sites and nanomolar potency, their distinct linker-compatible chemistries and metabolic fates preclude generic substitution in ADC development. DM1 possesses a terminal thiol optimized for non-cleavable thioether (SMCC) conjugation, yielding lysine-linked intracellular metabolites, whereas DM4 contains a hindered disulfide designed for cleavable linkers (SPDB), generating distinct S-methyl-DM4 catabolites with altered membrane permeability and bystander killing capacity [1]. In vitro cytotoxicity of the free thiols S-methyl-DM1 and S-methyl-DM4 differs by over an order of magnitude, with DM4-SMe demonstrating 20–50-fold greater potency than DM1-SMe [2]. Consequently, swapping payloads without corresponding linker and conjugation strategy adjustment compromises both the pharmacokinetic stability and the antitumor efficacy of the final ADC, as demonstrated by the clinical approval of the non-cleavable DM1 conjugate trastuzumab emtansine versus the cleavable DM4 conjugate mirvetuximab soravtansine [3].

Mertansine (DM1) – Quantitative Differentiation Evidence Against Maytansinoid Analogs and ADC Payloads


Free Thiol Cytotoxicity: DM1 vs. DM4 and Parent Maytansine

The unconjugated thiol S-methyl-DM1 (DM1-SMe) is 3- to 10-fold more potent than the parent natural product maytansine, but 20- to 50-fold less potent than the S-methyl derivative of DM4 (DM4-SMe). In a panel of human tumor cell lines, DM1-SMe exhibits IC50 values ranging from 0.003 to 0.01 nM (3–10 pM), whereas maytansine shows IC50 values of approximately 0.03 nM under comparable conditions [1]. In contrast, DM4-SMe achieves IC50 values as low as 1 pM (0.001 nM), representing a 20–50× potency advantage over DM1-SMe [2].

Maytansinoid Cytotoxicity ADC Payload

DM1 vs. DM2/DM3/DM4/DM5: Head-to-Head Cytotoxicity in Human Lung Cell Lines

A systematic comparison of DM1, DM2, DM3, DM4, and DM5 cytotoxicity in NL20 (non-tumorigenic) and A549 (NSCLC) cells reveals that DM1 exhibits the highest maximal killing (Imax) and superior potency in A549 cells. At 72 h in A549 cells, DM1 achieves an Imax of 66.2 ± 7.2% and an IC50 of 242.2 ± 7.3 μg/mL, whereas DM4 achieves an Imax of only 2.9 ± 2.7% and an IC50 of 107.5 ± 16.3 μg/mL [1]. In NL20 cells at 72 h, DM1 (IC50 242.2 ± 7.3 μg/mL) is more potent than DM2 (IC50 >250 μg/mL) and comparable to DM3 (IC50 112.2 ± 8.8 μg/mL) [1].

Maytansinoid Cytotoxicity Lung Cancer

ADC Linker-Dependent Cytotoxicity: Non-Cleavable (DM1) vs. Cleavable Disulfide Conjugates

In A431 epidermoid carcinoma cells, an anti-EGFR ADC utilizing a cleavable disulfide linker with DMx payload is 15-fold more potent than the corresponding non-cleavable thioether-linked DMx conjugate. Specifically, the disulfide-linked ADC exhibits an IC50 of 0.2 nM, compared to 3 nM for the thioether-linked (SMCC-type) conjugate [1]. In contrast, in MDA-MB-468 breast cancer cells, both linker types show equivalent potency (IC50 = 0.07 nM) [1].

Antibody-Drug Conjugate Linker Chemistry Cytotoxicity

DM1 vs. Vinblastine: Comparative Microtubule Dynamics Inhibition

At equimolar concentrations of 100 nmol/L, DM1 and vinblastine produce quantitatively identical suppression of microtubule growth and shortening rates (35% reduction for both parameters) in *in vitro* dynamic instability assays . DM1 also inhibits the formation of a critical cross-link between Cys12 and Cys201 of β-tubulin, a distinct molecular interaction that differentiates its binding mode from vinca alkaloids .

Microtubule Dynamics Mitotic Arrest Tubulin Inhibitor

In Vivo Pharmacokinetics: T-DM1 vs. Disulfide-Linked Trastuzumab-Maytansinoid Conjugates

In preclinical animal studies, trastuzumab emtansine (T-DM1) employing a non-cleavable thioether linker with DM1 exhibited superior pharmacokinetic stability and slightly greater antitumor efficacy compared to several trastuzumab conjugates incorporating disulfide-linked maytansinoid payloads [1]. The enhanced PK profile is attributed to reduced systemic payload release from the non-cleavable conjugate design, although the efficacy advantage is moderate and context-dependent [1].

Pharmacokinetics Antibody-Drug Conjugate In Vivo

DM1 vs. Paclitaxel and Doxorubicin: Ovarian Cancer Cell Line Cytotoxicity

In OVCAR5 and OVCAR8 ovarian cancer cell lines, DM1 exhibits an IC50 of approximately 50 nM at 72 h, which is comparable to doxorubicin (IC50 ≈ 50 nM) but 5-fold less potent than paclitaxel (IC50 ≈ 10 nM) in these models [1]. In ID8 Trp53−/− murine ovarian cancer cells, DM1 maintains an IC50 of approximately 110 nM at 72 h, demonstrating consistent potency across species and p53 status [1].

Ovarian Cancer Cytotoxicity Maytansinoid

Mertansine (DM1) – Evidence-Based Applications in ADC Development and Cancer Pharmacology


Non-Cleavable Linker ADC Development for HER2-Positive Solid Tumors

DM1 conjugated via SMCC (non-cleavable thioether) is the clinically validated payload for trastuzumab emtansine (T-DM1), which is FDA-approved for HER2-positive metastatic breast cancer. The non-cleavable design confers superior in vivo pharmacokinetic stability and reduced systemic payload release compared to disulfide-linked maytansinoid conjugates [1]. Procurement of DM1 for ADC programs should prioritize applications where prolonged circulation half-life and minimized off-target toxicity are critical.

Maytansinoid Payload Screening and Linker Optimization

DM1 serves as a reference standard for benchmarking novel maytansinoid payloads and linker chemistries. Its well-characterized cytotoxicity profile (IC50 0.003–0.01 nM as DM1-SMe) and documented linker-dependent activity differences (e.g., 15-fold potency gap between cleavable and non-cleavable conjugates in A431 cells) provide a baseline for evaluating structure-activity relationships [2][3]. Researchers should use DM1 as a comparator when assessing the potency, stability, and tumor cell selectivity of next-generation ADC payloads.

Microtubule Dynamics Research and Resistance Mechanism Studies

DM1 induces mitotic arrest by suppressing microtubule growth and shortening rates by 35% at 100 nmol/L, quantitatively matching vinblastine but via a distinct β-tubulin binding site (Cys12-Cys201 cross-link inhibition) . This makes DM1 a valuable tool compound for investigating microtubule destabilizer mechanisms, β-tubulin isotype selectivity, and resistance pathways that differentiate maytansinoids from vinca alkaloids and taxanes.

Preclinical Efficacy Modeling in p53-Mutant and Syngeneic Tumor Models

DM1 retains cytotoxicity in p53-null ID8 Trp53−/− ovarian cancer cells (IC50 ≈ 110 nM) where paclitaxel shows substantially reduced activity (IC50 ≈ 500 nM), and maintains consistent potency across human (OVCAR5/8) and murine cell lines [4]. This cross-species and p53-independent activity supports the use of DM1-based ADCs in syngeneic mouse models and in tumors with TP53 mutations, which are common in high-grade serous ovarian cancer and triple-negative breast cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for C35H48ClN3O10S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.